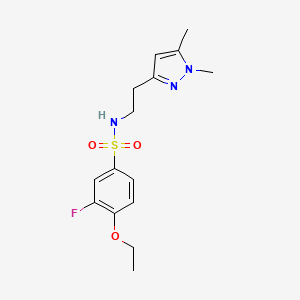
((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine is an organic compound with unique structural characteristics, combining a chlorophenoxy moiety with a sulfonyl alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine typically involves the reaction of 2-chlorophenol with phenylsulfonyl chloride to form an intermediate, which is subsequently reacted with alanine. The precise conditions for these reactions, such as temperature and catalysts, can vary depending on the desired yield and purity of the final product. Common solvents used include dichloromethane and methanol, with the reactions often taking place under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound often scale up the laboratory synthesis techniques, with additional steps for purification and quality control. This may include crystallization, distillation, or chromatography to remove impurities and ensure a high-purity product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfonyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thioether.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions: Reagents such as sodium hydride (for deprotonation reactions) and lithium aluminum hydride (for reduction) are commonly used with this compound. Reactions often take place under inert atmospheres (argon or nitrogen) to prevent unwanted side reactions.
Major Products Formed: Major products from these reactions include derivatives like sulfoxides, sulfones, and substituted chlorophenoxy analogs, which can have varied functional applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine serves as a precursor in the synthesis of complex molecules, including pharmaceuticals and polymers. Its unique structure allows for modifications that can enhance the properties of these materials.
Biology: Biologically, this compound is studied for its potential as a bioactive molecule. It has been examined for its role in enzyme inhibition, particularly against enzymes that are critical in disease pathways.
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, especially in areas like cancer and infectious diseases.
Industry: Industrial applications include its use as an intermediate in the production of agricultural chemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine often involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site, preventing substrate access and thus halting enzymatic activity. Pathways involved can include signal transduction pathways critical in cell growth and survival, making it a potential anti-cancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include:
(4-Chlorophenyl)sulfonylalanine: Lacks the additional phenoxy group but shares the sulfonyl alanine backbone.
2-(Chlorophenoxy)benzenesulfonyl: Similar structure but lacks the alanine moiety.
(4-(2-Fluorophenoxy)phenyl)sulfonyl)alanine: A fluorinated analog, providing insights into the effects of halogen substitution.
Uniqueness: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine is unique due to its combined structural features, offering specific reactivity and interaction profiles that are not as pronounced in its analogs.
This should give you a comprehensive look at this compound, from its synthesis to its wide-ranging applications and unique properties
Propriétés
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETNEQSPEDIHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 4-(3,4-DIMETHYLPHENYL)-2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B2904707.png)
![TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE](/img/structure/B2904710.png)
![2-[(2-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2904712.png)
![1-[2-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)

![N'-(4-methoxyphenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2904717.png)
![4-chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2904719.png)
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)
![3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904724.png)

![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2904727.png)
![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B2904728.png)


